molecular formula C18H14Cl2N2OS B2375400 2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313500-41-3

2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2375400
CAS RN: 313500-41-3
M. Wt: 377.28
InChI Key: DFDWYCHDELTEDG-UHFFFAOYSA-N
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Description

“2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the linear formula C15H13Cl2NO . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of benzamide derivatives, which includes “2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of “2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” can be analyzed using infrared spectroscopy. The FT-IR spectrum of a similar compound showed peaks at 3437 cm^-1 (N–H), 3268 cm^-1 (C–H), 1634 cm^-1 (C=O), 1566 and 1542 cm^-1 (C–C), 1506 cm^-1 (NO2), 1384 cm^-1 (NO2), 1328 and 1295 cm^-1 (C–H), and 688–858 cm^-1 (C–H) .


Chemical Reactions Analysis

The reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N’-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” can be analyzed using various techniques. For instance, the 1H NMR spectrum of a similar compound showed peaks at 10.00 ppm (s, 1H, –NH–), 8.00 ppm (d, J = 1.9 Hz, 2H, Ph), 7.94 ppm (s, 1H, Ph), 7.87 ppm (s, 1H, Ph), 3.06–2.98 ppm (m, 2H, –CH–), and 1.12 ppm (dd, J = 6.8 Hz, 12H, –CH3) .

Scientific Research Applications

Synthesis and Characterization

  • Research has explored the synthesis and characterization of compounds related to 2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide. One study focused on synthesizing and evaluating the activity of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, highlighting their potential anti-inflammatory properties and structural characteristics (Lynch et al., 2006). Another study presented a synthetic route for a series of 1,3-thiazole heterocyclic compounds, demonstrating the structure of these compounds through various spectral analyses (Saeed & Wong, 2012).

Anticancer Properties

  • Compounds related to 2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide have been investigated for their anticancer properties. A study designed and synthesized a series of substituted benzamides, evaluating their anticancer activity against various cancer cell lines, with some derivatives showing higher activity than the reference drug (Ravinaik et al., 2021).

Antimicrobial Activity

  • The antimicrobial potential of compounds similar to 2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide has been a subject of research. Studies have synthesized various thiazole derivatives and evaluated their antifungal and antimicrobial activities, providing insights into their potential as antimicrobial agents (Narayana et al., 2004).

Corrosion Inhibition

  • Research has also explored the application of thiazole derivatives as corrosion inhibitors. A study investigated the effect of certain thiazole derivatives on the corrosion of oil well tubular steel in hydrochloric acid solution, indicating their potential as efficient corrosion inhibitors (Yadav et al., 2015).

Antibacterial Agents

  • The potential of thiazole derivatives as promising antibacterial agents has been investigated. One study designed and synthesized novel analogs with antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, showcasing the relevance of thiazole scaffolds in developing new antibacterial compounds (Palkar et al., 2017).

Safety And Hazards

The safety and hazards of “2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2OS/c1-10-3-4-11(2)14(7-10)16-9-24-18(21-16)22-17(23)13-6-5-12(19)8-15(13)20/h3-9H,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDWYCHDELTEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

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